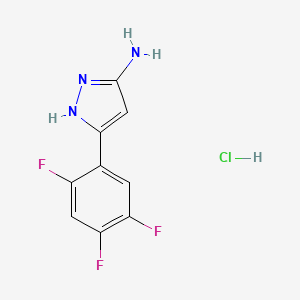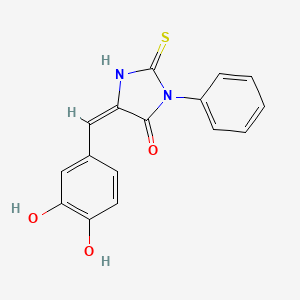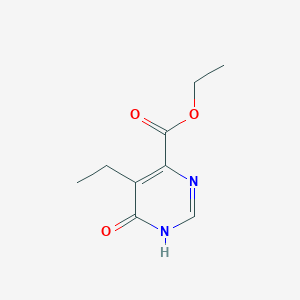
3'-O-MOE-5MeU-2'-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-MOE-5MeU-2’-phosphoramidite: is a purine nucleoside analog with broad antitumor activity. It is primarily used in the synthesis of RNA and oligonucleotides. This compound features 3’-O-methoxyethyl (MOE) protection, which enhances its compatibility and stability during RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-O-MOE-5MeU-2’-phosphoramidite involves the protection of the nucleoside with 3’-O-methoxyethyl groups. The process typically includes the following steps:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of the nucleoside is protected using methoxyethyl groups.
Phosphitylation: The protected nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: : Industrial production of 3’-O-MOE-5MeU-2’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: : 3’-O-MOE-5MeU-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions, particularly during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: The compound is used in the presence of activators like tetrazole during oligonucleotide synthesis.
Major Products
Oxidation: The major product is the corresponding phosphate.
Substitution: The major products are modified oligonucleotides with enhanced stability and binding affinity
Aplicaciones Científicas De Investigación
3’-O-MOE-5MeU-2’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of high-purity oligonucleotides for research and therapeutic purposes .
Mecanismo De Acción
The mechanism of action of 3’-O-MOE-5MeU-2’-phosphoramidite involves:
Inhibition of DNA Synthesis: The compound inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms
Comparación Con Compuestos Similares
Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
2’-MOE-5mC Phosphoramidite: Used for RNA synthesis with similar protective groups.
Uniqueness: : 3’-O-MOE-5MeU-2’-phosphoramidite is unique due to its specific 3’-O-methoxyethyl protection, which provides enhanced stability and compatibility during RNA synthesis. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
Propiedades
Fórmula molecular |
C43H55N4O10P |
|---|---|
Peso molecular |
818.9 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
Clave InChI |
KEZSAZVVRSGBSV-KZQAAKLLSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)

![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)







